Nomenclature and Physicochemical Properties
Nomenclature and Physicochemical Properties
An In-Depth Technical Guide to 2-Bromocycloheptanone: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary: 2-Bromocycloheptanone, an α-halo ketone, is a versatile and highly reactive synthetic intermediate of significant interest to researchers in organic chemistry and medicinal drug discovery. Its strategic importance lies in the dual reactivity conferred by the ketone carbonyl group and the adjacent carbon-bromine bond. The electron-withdrawing nature of the carbonyl group activates the α-carbon, making it an excellent electrophile for nucleophilic substitution, while also acidifying the α-protons, enabling a range of base-mediated reactions. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and characteristic reactions of 2-Bromocycloheptanone. It offers mechanistic insights into its reactivity and details its application as a scaffold in the synthesis of complex molecules, particularly heterocyclic systems relevant to pharmaceutical development.
The systematic IUPAC name for 2-Bromocycloheptanone is 2-bromocycloheptan-1-one .[1][2][3] It belongs to the class of α-halo ketones, characterized by a halogen atom positioned on the carbon atom adjacent (in the alpha position) to a carbonyl group. This structural feature is the primary determinant of its chemical behavior.
Table 1: Physicochemical and Spectroscopic Data for 2-Bromocycloheptanone
| Property | Value | Source(s) |
| IUPAC Name | 2-bromocycloheptan-1-one | [1][2] |
| CAS Number | 766-65-4 | [1][3] |
| Molecular Formula | C₇H₁₁BrO | [1][2] |
| Molecular Weight | 191.07 g/mol | [1][3] |
| Boiling Point | 103 °C at 13 Torr | [3] |
| InChIKey | JFNPFFAEYZRVJS-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1CCC(C(=O)CC1)Br | [2] |
Synthesis of 2-Bromocycloheptanone
The most common and direct method for the synthesis of 2-Bromocycloheptanone is the electrophilic α-bromination of the parent ketone, cycloheptanone. The underlying mechanism involves the conversion of the ketone to its enol or enolate form, which then acts as a nucleophile to attack molecular bromine.
Causality in Synthetic Protocol Design
The choice of reaction conditions is critical to ensure high yield and selectivity for the mono-brominated product, avoiding undesired polybromination or side reactions.
-
Catalyst: The reaction is typically catalyzed by acid (e.g., HBr, AcOH), which promotes the formation of the enol tautomer. In the presence of a base, the corresponding enolate is formed.
-
Solvent: Solvents such as chloroform, 1-chlorobutane, or acetic acid are often employed. Biphasic systems using water and an immiscible organic solvent can improve selectivity and facilitate workup.[4]
-
Temperature Control: The bromination of ketones is exothermic.[5] Maintaining a low temperature (e.g., 0-15 °C) is crucial to control the reaction rate and minimize the formation of di- and tri-brominated byproducts.
-
Stoichiometry: Using a slight excess of the ketone relative to bromine can help consume the bromine efficiently and reduce over-bromination.[6]
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is a representative procedure adapted from established methods for the α-bromination of cyclic ketones.[6][7]
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with cycloheptanone (1.2 equivalents) and a suitable solvent (e.g., 1-chlorobutane). The flask is cooled in an ice-salt bath to 0-5 °C.
-
Bromine Addition: A solution of molecular bromine (1.0 equivalent) in the same solvent is prepared and added dropwise to the stirred cycloheptanone solution via the dropping funnel over 2-3 hours. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition.
-
Reaction Monitoring: The disappearance of the reddish-brown bromine color indicates the progress of the reaction. The reaction is typically stirred for an additional 2-4 hours at low temperature after the addition is complete. Progress can be monitored by TLC or GC-MS.
-
Workup and Quenching: The reaction mixture is cautiously poured into a beaker containing cold water and a mild reducing agent (e.g., sodium thiosulfate solution) to quench any unreacted bromine.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with the organic solvent (e.g., 1-chlorobutane or dichloromethane). The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-Bromocycloheptanone is then purified by vacuum distillation to yield a clear, colorless to pale yellow oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromocycloheptanone.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Bromocycloheptanone is dominated by the interplay between the carbonyl group and the adjacent bromine atom. The inductive electron-withdrawing effect of the carbonyl oxygen increases the polarity of the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[8]
Nucleophilic Substitution (Sɴ2)
This is the most synthetically valuable reaction pathway for α-halo ketones. They are potent alkylating agents, reacting readily with a wide range of nucleophiles.[9] The reactivity in Sɴ2 reactions is significantly enhanced compared to corresponding alkyl halides.[8]
-
Mechanism: The reaction proceeds via a standard bimolecular Sɴ2 pathway. Sɴ1 reactions are highly unfavorable due to the electronic destabilization of the resulting α-carbonyl carbocation by the adjacent carbonyl group.[10]
-
Choice of Nucleophile: The reaction is most effective with less basic nucleophiles (e.g., carboxylates, thiolates, iodide, amines).[10] The use of strong, sterically unhindered bases (e.g., alkoxides) can lead to competing side reactions, most notably the Favorskii rearrangement.[9][10]
Favorskii Rearrangement
When treated with a strong base like an alkoxide, 2-Bromocycloheptanone can undergo the Favorskii rearrangement. The mechanism involves the initial abstraction of the α'-proton (on the other side of the carbonyl) to form an enolate. This enolate then undergoes intramolecular Sɴ2 displacement of the bromide to form a bicyclic cyclopropanone intermediate, which is subsequently opened by the nucleophilic base to yield a ring-contracted carboxylic acid ester (a cyclohexane carboxylate derivative).[9]
Reactions with Nucleophiles for Heterocycle Synthesis
A primary application of α-halo ketones in drug discovery is their use as precursors for a vast array of heterocyclic compounds.[8] The reaction involves an initial Sɴ2 substitution followed by an intramolecular condensation or cyclization.
-
With Oxygen Nucleophiles: Reaction with o-hydroxycarbonyl compounds, such as salicylaldehyde, can lead to the formation of benzofuran derivatives.[8]
-
With Nitrogen Nucleophiles: Reactions with amines can form α-amino ketones, which are precursors to pyrazines, imidazoles, and other N-heterocycles.[8]
-
With Sulfur Nucleophiles: Thioamides or thioureas react with α-halo ketones to produce thiazoles, a common scaffold in pharmaceuticals.
Reaction Pathways Diagram
Caption: Major reaction pathways of 2-Bromocycloheptanone.
Applications in Drug Discovery and Development
The utility of 2-Bromocycloheptanone in drug development stems from its role as a versatile building block and the unique properties that the bromine atom can confer upon a molecule.
Role as a Synthetic Intermediate
As detailed in Section 3.3, 2-Bromocycloheptanone is a key starting material for constructing complex molecular architectures. Nitrogen-containing heterocycles, readily accessible from α-halo ketones, are present in over 59% of FDA-approved small-molecule drugs.[11] The seven-membered ring of cycloheptanone can serve as a scaffold to explore larger, more three-dimensional chemical space, a strategy known as "escaping flatland," which is correlated with higher clinical success rates.[11] The ability to easily introduce diverse functionalities via Sɴ2 reactions makes this compound ideal for generating chemical libraries for high-throughput screening.
Strategic Incorporation of Bromine in Drug Design
Beyond its role as a leaving group, the bromine atom itself can be a strategic element in a drug candidate's design. The introduction of a halogen atom can significantly modulate a molecule's physicochemical properties:
-
Increased Lipophilicity: Bromine can enhance a drug's ability to cross cell membranes, potentially improving oral bioavailability and blood-brain barrier penetration.
-
Metabolic Blocking: A bromine atom can be placed at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby blocking this pathway, increasing the drug's half-life, and improving its pharmacokinetic profile.[12]
-
Halogen Bonding: The bromine atom possesses an electropositive region known as a "sigma-hole," which can participate in a non-covalent interaction called a halogen bond with electron-rich atoms (like oxygen or nitrogen) in a biological target's active site.[13][14] This specific and directional interaction can significantly enhance binding affinity and selectivity, turning a moderately active compound into a potent drug candidate.[14]
Safety and Handling
2-Bromocycloheptanone, like most α-halo ketones, should be handled with care in a well-ventilated chemical fume hood. It is classified as an alkylating agent and is a potent lachrymator (tear-producing agent).
-
Hazards: Causes severe skin burns and eye damage. Harmful if swallowed.
-
Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
2-Bromocycloheptanone is a powerful and versatile reagent for chemical synthesis. Its well-defined reactivity, centered on nucleophilic substitution and base-mediated rearrangements, provides chemists with reliable pathways to complex molecular structures. For professionals in drug discovery, it serves not only as a scaffold for building diverse libraries of potential therapeutics, particularly heterocycles, but also as a tool for strategically employing the unique physicochemical properties of bromine to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.
References
-
Wikipedia. α-Halo ketone. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012-4111. [Link]
-
O'Connor, C. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
-
JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
-
Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130-5132. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9855563, 2-Bromocyclopentanone. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 642607. [Link]
-
PubChemLite. 2-bromocycloheptanone (C7H11BrO). [Link]
- Sumitomo Chemical Company. (2004). Process for producing 2-bromocyclopentanone. EP1418166A1.
- Sumitomo Chemical Company. (2004). Process for producing 2-bromocyclopentanone. US6787673B2.
- Sumitomo Chemical Company. (2004). Process for producing 2-bromocyclopentanone. US20040138505A1.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11789758, 2-Bromocyclohexanone. [Link]
-
Organic Chemistry Portal. β-Bromoketone synthesis by bromination. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16992, Bromocycloheptane. [Link]
- Bayer AG. (1986). Process for the preparation of 2-hydroxy-cyclohexanon(1). EP0173198A2.
-
Malinowska, M., & Rząd, K. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(1), e597. [Link]
-
Santos, L. S., & Pimenta, A. C. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 26(11), 3299. [Link]
-
Malinowska, M., & Rząd, K. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(1), e597. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. PubChemLite - 2-bromocycloheptanone (C7H11BrO) [pubchemlite.lcsb.uni.lu]
- 3. 2-Bromocycloheptanone | 766-65-4 [amp.chemicalbook.com]
- 4. US20040138505A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 5. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]
- 6. US6787673B2 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 7. EP1418166A1 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 11. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. jms.ump.edu.pl [jms.ump.edu.pl]
- 14. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
